

Solubility Profile of Formylhydrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Formylhydrazine**

Cat. No.: **B046547**

[Get Quote](#)

For immediate release

This technical guide provides a comprehensive overview of the solubility of **formylhydrazine** in water and various organic solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize **formylhydrazine** in their work.

Executive Summary

Formylhydrazine (CAS No. 624-84-0), a simple hydrazide derivative, is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. Its solubility is a critical parameter for its application in various reaction media. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Physicochemical Properties of Formylhydrazine

A summary of key physicochemical properties of **formylhydrazine** is presented in the table below.

Property	Value	Reference
Molecular Formula	CH ₄ N ₂ O	[1]
Molecular Weight	60.06 g/mol	[2]
Melting Point	52-57 °C	[2] [3]
Appearance	White shiny crystalline flakes	[3] [4]
Hygroscopicity	Hygroscopic	[3] [4]

Solubility Data

The solubility of **formylhydrazine** has been reported in various solvents. The following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data

Solvent	Solubility	Temperature	Notes	Reference
Water	50 mg/mL	Not Specified	-	[2]
Water	2.5% (w/v, assumed)	Not Specified	Described as "clear, colorless" solution. The w/v assumption is based on common laboratory practice but is not explicitly stated in the source.	[2] [3] [4] [5]

Qualitative Solubility Data

Solvent	Solubility	Reference
Benzene	Soluble	[5][6]
Chloroform	Soluble	[6]
Ethanol	Soluble	[1][5][6]
Ether	Soluble	[6]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for the solubility of **formylhydrazine** was not found in the reviewed literature, a standard and widely accepted method for determining the thermodynamic solubility of a solid in a liquid is the Shake-Flask Method. This method is considered the "gold standard" for its reliability.

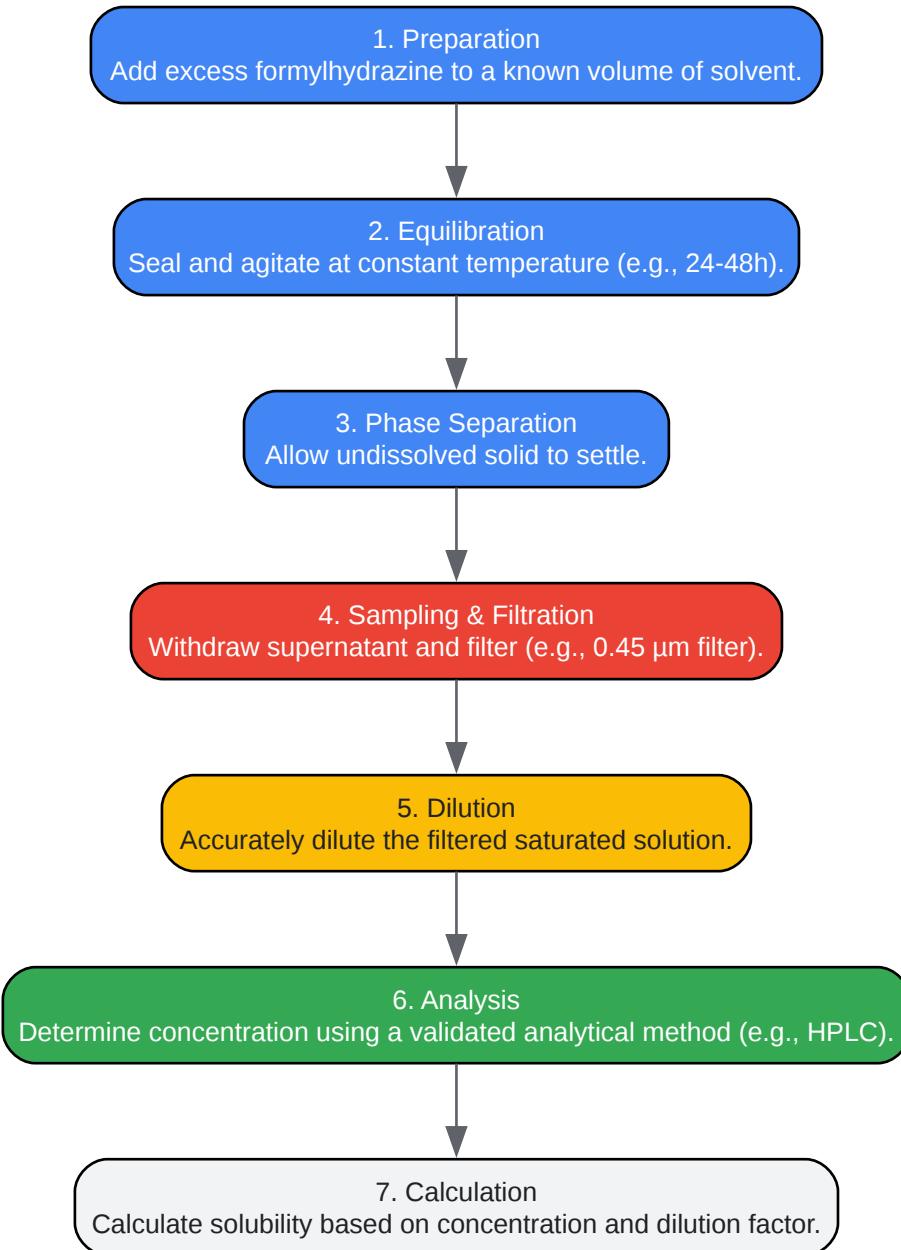
Principle

The shake-flask method involves equilibrating a surplus of the solid compound with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

- **Formylhydrazine** (high purity)
- Solvent of interest (e.g., water, ethanol)
- Thermostatically controlled shaker or incubator
- Analytical balance
- Vials or flasks with airtight seals
- Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
- Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

- Volumetric flasks and pipettes


Procedure

- Preparation: Add an excess amount of **formylhydrazine** to a vial or flask containing a known volume of the solvent. The excess solid should be visually apparent.
- Equilibration: Seal the container and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the time to reach equilibrium.
- Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample from the supernatant using a syringe.
- Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
- Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.
- Analysis: Analyze the concentration of **formylhydrazine** in the diluted solution using a pre-validated analytical method.
- Calculation: Calculate the solubility of **formylhydrazine** in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/100mL.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **formylhydrazine**.

Workflow for Solubility Determination (Shake-Flask Method)

[Click to download full resolution via product page](#)

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

This technical guide provides a summary of the currently available solubility data for **formylhydrazine** in water and selected organic solvents. For applications requiring precise solubility values, it is recommended to perform experimental determination using a

standardized protocol such as the shake-flask method outlined herein. The provided information serves as a valuable resource for researchers and professionals working with **formylhydrazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formylhydrazine - Wikipedia [en.wikipedia.org]
- 2. Formic hydrazide 624-84-0 [sigmaaldrich.com]
- 3. Formylhydrazine | lookchem [lookchem.com]
- 4. Formylhydrazine | 624-84-0 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. [Solubility Profile of Formylhydrazine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046547#solubility-of-formylhydrazine-in-water-and-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com